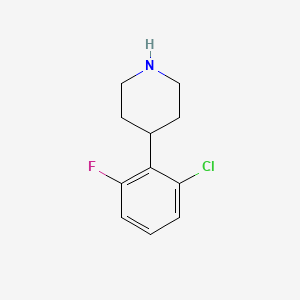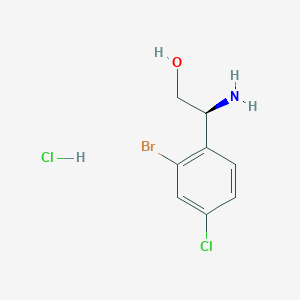
(2S)-2-amino-2-(2-bromo-4-chlorophenyl)ethan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C8H10BrClNO·HCl. This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with an ethan-1-ol moiety. It is commonly used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride typically involves the reaction of an aromatic amine with bromoethanol, followed by reduction. The reaction conditions often include the use of solvents such as ether or alcohol, and the process may require a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes steps such as mixing, heating, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
(2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is utilized in the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: It is employed in the production of dyes and pigments, as well as in the development of ligands for catalysis.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(4-bromophenyl)ethanol: Similar structure but lacks the chlorine atom.
(2S)-2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but lacks the bromine atom.
(2S)-2-Amino-2-(2,4-dichlorophenyl)ethanol: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness
(2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its effectiveness in certain applications, such as drug synthesis and ligand development .
Properties
Molecular Formula |
C8H10BrCl2NO |
|---|---|
Molecular Weight |
286.98 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrClNO.ClH/c9-7-3-5(10)1-2-6(7)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
InChI Key |
ISHMJUKTMMJTHX-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)[C@@H](CO)N.Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13568301.png)
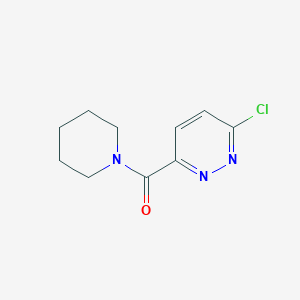

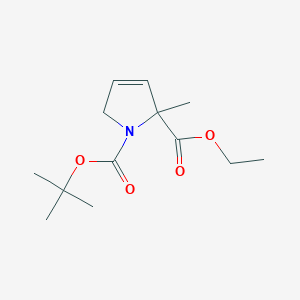
![7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B13568311.png)
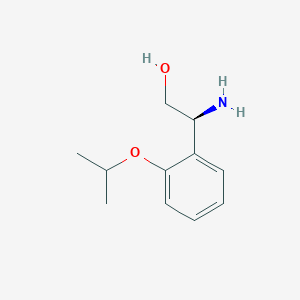


![Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13568329.png)

![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride](/img/structure/B13568340.png)
